Product packaging for 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one(Cat. No.:)

2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B11911860
M. Wt: 175.23 g/mol
InChI Key: FAOHRMSNZHTVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetically versatile dihydroquinolinone derivative of significant interest in organic and medicinal chemistry research. This compound belongs to the 7,8-dihydroquinolin-5(6H)-one class, a privileged scaffold frequently encountered in the development of biologically active molecules . These core structures are noted for their broad spectrum of pharmacological properties, which include potential anticancer, antimicrobial, and antifungal activities, making them valuable templates in drug discovery programs . The specific 2,7-dimethyl substitution pattern on this scaffold is often explored to fine-tune the compound's steric and electronic properties, thereby modulating its interaction with biological targets and its overall physicochemical characteristics. Recent scientific investigations into related tetrahydroquinolinone derivatives have demonstrated potent antiproliferative effects against human cancer cell lines, such as non-small cell lung cancer (A549) and colon cancer (HTC-116), by inducing cell cycle arrest and caspase-dependent apoptosis . Furthermore, the dihydroquinolinone core serves as a key synthetic intermediate. It can be efficiently synthesized via methods such as the Baylis-Hillman reaction, which offers advantages like mild reaction conditions and high atom economy . Beyond life sciences research, structurally similar dihydroquinolinone complexes are also utilized in materials science, for instance, as pro-initiators in the ring-opening polymerization (ROP) of ε-caprolactone, a monomer used to create biodegradable polyesters . This product is intended for research purposes as a building block or reference standard. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B11911860 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,7-dimethyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C11H13NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-4,7H,5-6H2,1-2H3

InChI Key

FAOHRMSNZHTVOC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=N2)C)C(=O)C1

Origin of Product

United States

Synthetic Methodologies for 2,7 Dimethyl 7,8 Dihydroquinolin 5 6h One and Its Derivatives

Multi-Component Condensation Reactions for Dihydroquinoline Scaffold Formation

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like dihydroquinolines from simple starting materials in a one-pot process. researchgate.net These reactions are valued for their atom economy and operational simplicity. researchgate.net

One-Pot Four-Component Condensation Strategies

A prominent method for constructing the dihydroquinoline core involves a one-pot, four-component reaction. This approach typically utilizes a β-dicarbonyl compound like dimedone, an aromatic aldehyde, a nitrogen source such as ammonium (B1175870) acetate (B1210297), and another active methylene (B1212753) compound. researchgate.netresearchgate.net For instance, the condensation of dimedone, an aromatic aldehyde, ammonium acetate, and malononitrile (B47326) in aqueous media provides a green and catalyst-free route to polyhydroquinoline derivatives. researchgate.net The reaction proceeds through an enaminone intermediate and leverages the dual role of ammonium acetate as both a reactant and a catalyst. researchgate.netresearchgate.net This method is noted for its high yields, short reaction times, and straightforward workup procedures. researchgate.net

Reactant 1Reactant 2Reactant 3Reactant 4ProductKey Features
DimedoneAromatic AldehydeAmmonium AcetateMalononitrileHexahydroquinoline derivativeAqueous media, catalyst-free, forms enaminone intermediate
4-HydroxycoumarinAromatic AldehydeAromatic Amine-Coumarin-fused dihydroquinolineBismuth triflate catalyst, microwave irradiation in water

Cyclocondensation Approaches

Cyclocondensation reactions offer another versatile route to dihydroquinolines. One such example involves the reaction of anilines with other reagents to form the heterocyclic ring. A set of dihydroquinoline embelin (B1684587) derivatives were synthesized from the reaction of embelin, anilines, and aromatic aldehydes in the presence of a silver triflate catalyst. acs.org This synthesis proceeds through the formation of a Knoevenagel adduct, followed by nucleophilic addition of the aniline (B41778) and a subsequent electrocyclic ring closure. acs.org The yields of this reaction are influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-withdrawing groups generally providing better yields. acs.org

Hantzsch Synthesis Modifications for Dihydroquinolinones

The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, has been modified to produce dihydroquinolinone derivatives. nih.govwikipedia.org The traditional Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.org Modifications of this reaction have been developed to improve yields and expand its scope. researchgate.net Organocatalysts, for example, have been employed to facilitate the enantioselective synthesis of polyhydroquinolines under mild conditions. nih.gov These modified Hantzsch reactions provide access to a wide variety of substituted dihydroquinolines with good yields and, in some cases, high enantioselectivity. nih.gov The use of microwave irradiation has also been explored to accelerate the reaction and promote greener synthesis. researchgate.net

Targeted Functionalization and Substitution Strategies

Beyond the initial construction of the dihydroquinoline scaffold, methods for introducing specific substituents at various positions are crucial for creating diverse analogs.

Introduction of Methyl and other Alkyl Substituents

The introduction of methyl and other alkyl groups onto the dihydroquinolinone core can be achieved through various methods, including radical alkylation. mdpi.com For example, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile (B52724) can be used to synthesize cyano-containing dihydroquinolinones. mdpi.com The reaction mechanism is believed to involve the formation of an alkyl radical which then adds to the α,β-unsaturated amide, followed by intramolecular cyclization. preprints.org Another approach involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation of dihydroquinolinones, which allows for the creation of chiral lactams with quaternary stereocenters. acs.org This method proceeds by the in-situ generation of a lactam enolate which then undergoes allylation. acs.org Late-stage C-H alkylation of heterocycles can also be achieved using 1,4-dihydropyridines as alkyl radical precursors under oxidative conditions. nih.gov

Reaction TypeReagentsKey Features
Radical Addition/CyclizationN-arylcinnamamides, Acetonitrile, Silver NitrateForms cyano-containing dihydroquinolinones.
Decarboxylative Asymmetric Allylic AlkylationDihydroquinolinones, Allyl Imidazolates, Palladium CatalystCreates chiral lactams with C3-quaternary stereocenters.
Late-Stage C-H AlkylationHeterocycles, 1,4-Dihydropyridines, PersulfateNet decarbonylative alkylation under mild conditions.

Selective Introduction of Aryl and Heteroaryl Groups

The arylation of dihydroquinolinones is another important functionalization strategy. Palladium-catalyzed α-arylation of esters provides a method for constructing the tetrahydroisoquinoline ring system, a related structure. mdpi.com This intramolecular coupling of an aryl iodide with an ester enolate proceeds in high yield. mdpi.com Direct C-H arylation of quinones with anilines represents another route, often utilizing radical-based methods with diazonium salts or arylboronic acids as the aryl radical source. researchgate.net Furthermore, a dual catalytic system involving a polyoxometalate for hydrogen atom transfer and a nickel catalyst enables the direct arylation of strong, unactivated C-H bonds. nih.gov

Trifluoromethylation Approaches

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability and biological activity. Consequently, the development of methods for the trifluoromethylation of dihydroquinolinone scaffolds is of considerable interest. Research has demonstrated the synthesis of 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines featuring trifluoromethyl groups. rsc.org These compounds are considered valuable in medicinal chemistry due to the combined presence of a partially saturated bicyclic ring system and the metabolically robust CF3 group. rsc.org

A concise one-pot, three-step procedure has been developed to produce novel 2,6-disubstituted derivatives with a tertiary substituent. rsc.org This method has been optimized using 1H NMR studies, and the resulting racemic mixtures of 2,6-disubstituted tetrahydroquinolines have been successfully separated into single enantiomers using chiral High-Performance Liquid Chromatography (HPLC). rsc.org

Furthermore, an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported. mdpi.com This approach utilizes a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, to generate a library of compounds with diverse substitutions at the C-3 and C-5 positions. mdpi.com

Catalytic Systems and Environmentally Benign Synthetic Conditions

The development of sustainable synthetic methodologies is a paramount goal in modern chemistry. This has led to the exploration of organocatalysis, deep eutectic solvents, and metal-free reaction conditions for the synthesis of dihydroquinolinones.

Organocatalysis in Dihydroquinolinone Assembly (e.g., Chitosan (B1678972)–SO3H)

Organocatalysis offers a greener alternative to traditional metal-based catalysts. researchgate.net Chitosan, a biodegradable and readily available biopolymer derived from chitin, has emerged as a promising support for organocatalysts. nih.goveurekaselect.com Its structure, rich in amino and hydroxyl groups, allows for functionalization to create effective catalysts. researchgate.netnih.gov

A notable example is the use of sulfamic acid-grafted chitosan (Chitosan-SO3H) as a highly efficient, biodegradable, and recyclable solid acid catalyst. researchgate.neteurekaselect.comsemanticscholar.org This catalyst has been successfully employed in the synthesis of quinoline (B57606) derivatives through Friedländer annulation. eurekaselect.com The heterogeneous nature of the catalyst simplifies product purification and allows for its reuse without significant loss of activity. nih.gov Another modified chitosan catalyst, trimesic acid-functionalized chitosan, has also been developed for the synthesis of polyhydroquinolines. nih.gov

Deep Eutectic Solvents in Dihydroquinolinone Synthesis

Deep eutectic solvents (DESs) are gaining traction as environmentally friendly alternatives to conventional organic solvents. mdpi.com They are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a significant depression of the melting point. mdpi.com DESs are attractive due to their low cost, biodegradability, and ability to act as both the solvent and catalyst in chemical reactions. mdpi.comresearchgate.net

Several studies have demonstrated the successful use of DESs in the synthesis of quinoline and its derivatives. mdpi.comresearchgate.netrsc.org For instance, a mixture of choline (B1196258) chloride and zinc chloride has been used as an effective medium for the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes to produce 2,4-disubstituted quinolines with high yields. sioc-journal.cn This method avoids the need for an additional catalyst and proceeds under mild conditions. sioc-journal.cn Another study utilized a DES composed of L-(+)-tartaric acid and N,N'-dimethylurea for the synthesis of spirodihydroquinazolines. researchgate.net The reusability of DESs has also been demonstrated, with some systems being recycled multiple times without a significant drop in catalytic activity. nih.gov

Metal-Free Synthesis Protocols

The development of metal-free synthetic methods is crucial for minimizing the environmental impact of chemical processes and avoiding metal contamination in final products. researchgate.netrsc.org Researchers have successfully developed transition-metal-free protocols for the synthesis of 1,4-dihydroquinoline (B1252258) derivatives. rsc.org One such method involves the intermolecular cascade cyclization of simple enaminones with aldehydes in a one-pot process. rsc.org

Furthermore, metal-free approaches for the hydrogenation of quinolines have been realized. acs.org Chiral diene-derived borane (B79455) catalysts have been used for the hydrogenation of 2,4-disubstituted quinolines, yielding the corresponding tetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org Additionally, a plausible metal-free mechanism for the formation of pyrazolo-[1,5-c]quinazolinones has been proposed, involving a [3 + 2] dipolar cycloaddition and regioselective ring expansion. nih.gov

Precursor Compounds and Reactant Optimization

The choice and optimization of starting materials are fundamental to the success of any synthetic strategy. In the context of 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one synthesis, dimedone plays a pivotal role.

Role of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

5,5-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a versatile and widely used precursor in the synthesis of various heterocyclic compounds, including dihydroquinolinones. wikipedia.orgresearchgate.net Its utility stems from the acidic nature of its methylene group, which exists in equilibrium with its enol tautomer. researchgate.net This property allows dimedone to participate in a range of organic reactions. researchgate.net

Dimedone is synthesized from mesityl oxide and diethyl malonate through a Michael addition reaction. wikipedia.orgstudycorgi.com It is a stable, white to light yellow crystalline solid. researchgate.netstudycorgi.com In the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives, dimedone reacts with other components, such as Baylis-Hillman adducts and ammonium acetate, to form the quinoline core. google.com For instance, 3-amino-5,5-dimethylcyclohex-2-enone, derived from dimedone, reacts with acyl- and aroylpyruvic acids to yield 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. researchgate.net

The reaction conditions for syntheses involving dimedone can be optimized to improve yields and efficiency. For example, a "one-pot" reaction of a Baylis-Hillman adduct with dimedone and ammonium acetate under specific temperature and catalyst conditions has been reported to produce 3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. google.com

Utilization of Ammonium Acetate and Primary Amines

The synthesis of dihydroquinolinone scaffolds, including derivatives of this compound, frequently employs ammonium acetate or primary amines as a nitrogen source in condensation reactions. A common strategy involves the reaction of a 1,3-dicarbonyl compound, such as 5-methylcyclohexane-1,3-dione (B151930) (the precursor to the 7-methyl group in the target molecule), with other reagents in the presence of ammonium acetate.

One established method is the Hantzsch-type multicomponent reaction. In a relevant synthesis, various aromatic aldehydes, dimedone (5,5-dimethylcyclohexane-1,3-dione), 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, and ammonium acetate are reacted in water, catalyzed by cerium ammonium nitrate, to produce 4-aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives in excellent yields. researchgate.net This approach highlights the utility of ammonium acetate in facilitating the cyclization and formation of the dihydropyridine ring fused to the cyclohexanone (B45756) moiety.

Another versatile approach involves a one-pot reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative and ammonium acetate. google.com For instance, the reaction of a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate under the action of a base catalyst can yield 3-substituted-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones. google.com This method is advantageous due to its operational simplicity and the ability to generate substituted dihydroquinolinones. A patent describes the synthesis of various 3-substituted-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones using this methodology, with yields ranging from 37.8% to 91.0% depending on the substituent. google.com

Primary amines can also be used in place of ammonium acetate to introduce N-substituents on the quinolinone ring. The reaction of Morita-Baylis-Hillman (MBH) adduct acetates with primary aliphatic and aromatic amines in DMF is an efficient route to highly substituted dihydroquinolines. nih.govnih.gov

The following table summarizes the synthesis of various dihydroquinolinone derivatives using ammonium acetate.

Table 1: Synthesis of Dihydroquinolinone Derivatives Using Ammonium Acetate

Starting Materials Reagents Product Yield (%) Reference
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione Triethylamine, Ammonium acetate 3-Benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one 37.8 google.com
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione Triethylamine, Ammonium acetate 3-Benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one 55.4 google.com
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione Triethylamine, Ammonium acetate 3-(3-Nitrobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one 91.0 google.com
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione Triethylamine, Ammonium acetate 3-(2-Chlorobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one 85.0 google.com
Aromatic aldehydes, Dimedone, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one Cerium ammonium nitrate, Ammonium acetate 4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-ones Excellent researchgate.net

Morita-Baylis-Hillman Adduct Acetates in Dihydroquinolinone Construction

The use of Morita-Baylis-Hillman (MBH) adduct acetates has emerged as a powerful strategy for the synthesis of functionalized dihydroquinolinones. This methodology relies on the domino reaction of MBH acetates with primary amines or other nucleophiles, leading to the construction of the heterocyclic ring system in good to excellent yields. nih.govnih.gov

A notable application of this strategy is the one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones. This is achieved by reacting Morita-Baylis-Hillman adduct acetates with cyclohexane-1,3-diones and either ammonium acetate or primary amines under solvent-free conditions. researchgate.netthieme-connect.com This reaction proceeds through a sequence of transformations, likely initiated by a Michael addition of the enamine (formed from the dione (B5365651) and amine/ammonium acetate) to the activated alkene of the MBH adduct, followed by an intramolecular cyclization and subsequent aromatization/tautomerization.

The versatility of this method allows for the synthesis of a diverse range of substituted dihydroquinolinones by varying the structure of the MBH adduct, the cyclohexane-1,3-dione, and the amine component. The reaction conditions are generally mild, and the absence of a solvent makes it an environmentally benign process. researchgate.netthieme-connect.com

Research has shown that the reaction of MBH acetates with primary aliphatic and aromatic amines in DMF at temperatures ranging from 50-90 °C provides an efficient route to highly substituted dihydroquinolines. nih.govnih.gov The mechanism involves an initial SN2' displacement of the acetate by the amine, followed by cyclization. nih.govnih.gov By employing MBH acetates derived from 2,5-difluorophenyl moieties, the reaction can be directed to form either dihydroquinolines (in the absence of O₂) or quinolones (in the presence of O₂), with yields typically between 72-93%. nih.gov

The following table presents examples of dihydroquinolinone synthesis utilizing Morita-Baylis-Hillman adduct acetates.

Table 2: Dihydroquinolinone Synthesis via Morita-Baylis-Hillman Adduct Acetates

MBH Acetate Nucleophile Other Reagents Product Type Yield (%) Reference
MBH acetates Primary aliphatic and aromatic amines DMF Dihydroquinolines 72-93 nih.govnih.gov
MBH acetates with 2,5-difluorophenyl moiety Primary amines DMF, no O₂ Dihydroquinolines Good to excellent nih.gov
MBH acetates with 2,5-difluorophenyl moiety Primary amines DMF, with O₂ Quinolones Good to excellent nih.gov
MBH adduct acetates Ammonium acetate or primary amines Cyclohexane-1,3-diones 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones Good to excellent researchgate.netthieme-connect.com

Chemical Reactivity and Derivatization Studies of 2,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Cyclization and Ring Fusion Reactions

The dihydroquinolinone core serves as a robust scaffold for the construction of more complex, polycyclic heterocyclic systems. These reactions typically involve the embedded enamine functionality and the adjacent carbonyl group, leading to the formation of new fused rings.

Formation of Pyrimido[4,5-b]quinoline Derivatives

A significant area of study involves the annulation of a pyrimidine (B1678525) ring onto the quinoline (B57606) framework to generate pyrimido[4,5-b]quinolines, which are analogues of the biologically important flavin coenzymes, often referred to as 5-deazaflavins. These reactions highlight the utility of the dihydroquinolinone scaffold in building complex heterocyclic systems.

The general strategy involves the reaction of a functionalized hydroquinoline with a suitable precursor to form the pyrimidine ring. While direct reactions with 2,7-dimethyl-7,8-dihydroquinolin-5(6H)-one are specific, analogous transformations with related hydroquinolines illustrate the principle. For instance, multicomponent reactions involving aminopyrimidinones, dimedone (a precursor to the 7,7-dimethylcyclohexenone portion of the target molecule), and various aromatic aldehydes can yield complex pyrimido[4,5-b]quinoline derivatives. nih.gov These reactions can be promoted by either conventional heating or ultrasound irradiation, with the latter often providing better yields and greener conditions. nih.gov

Another established method is the Dimroth rearrangement. This involves synthesizing an initial N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine from an intermediate formed by reacting a 2-amino-tetrahydroquinoline-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). chemicalbook.comnih.gov This intermediate subsequently undergoes rearrangement and cyclization with various aromatic amines in the presence of acetic acid to yield the final tricyclic product. chemicalbook.com

Furthermore, the oxidative cyclization of 5,5'-arylmethylenebis-(6-alkylamino-3-methyluracils) using reagents like diethyl azodiformate represents another pathway to the pyrimido[4,5-b]quinoline core structure. researchgate.net These examples collectively demonstrate that the dihydroquinolinone skeleton is a key building block for accessing the therapeutically relevant class of pyrimido[4,5-b]quinolines.

Table 1: Examples of Reagents for Pyrimido[4,5-b]quinoline Synthesis

Starting Material/Precursor Reagent(s) Resulting Structure Class Reference
Aminopyrimidinones, Dimedone, Aromatic Aldehydes Ultrasound or Heat Tetrahydropyrimido[4,5-b]quinoline-diones nih.gov

Recyclization Reactions with Heterocyclic Nucleophiles

The dihydroquinolinone ring system can undergo fascinating recyclization or ring transformation reactions when treated with certain binucleophilic reagents. These reactions often proceed through an initial nucleophilic attack at the carbonyl carbon or via a Michael-type addition, followed by ring-opening of the dihydroquinolinone and subsequent re-closure into a new heterocyclic system.

A notable example is the reaction of arylidene derivatives of dimedone, which are key precursors to the 2-aryl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one system, with 3-amino-1,2,4-triazole. masterorganicchemistry.com This reaction does not simply functionalize the existing quinolinone. Instead, it leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. masterorganicchemistry.com The proposed mechanism involves a Michael addition of the aminotriazole to the arylidene-dimedone adduct, followed by an intramolecular cyclization and dehydration, effectively replacing the pyridine (B92270) ring with a fused triazolo-pyrimidine system. This demonstrates the potential of the dihydroquinolinone scaffold to serve as a synthon for entirely different heterocyclic frameworks.

Transformations Involving the Carbonyl Functionality

The ketone at the C-5 position is a primary site for chemical modification, allowing for reduction to alcohols or conversion into imines, thereby introducing new functionalities and stereocenters.

Reduction of the Ketone to Alcohols (Dihydroquinolinols)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 2,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol. This transformation is typically achieved using standard hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. libretexts.orgchemguide.co.ukgoogle.com The reduction is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol. google.com Following the hydride attack, a workup step with water or a dilute acid protonates the resulting alkoxide to give the final alcohol product. chemguide.co.uk This reduction creates a new stereocenter at the C-5 position, leading to a racemic mixture of the corresponding alcohol unless a chiral reducing agent or catalyst is employed. Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere is another viable method for such reductions. nih.govresearchgate.net

Table 2: Common Conditions for Ketone Reduction

Reagent Solvent Product General Reference
Sodium Borohydride (NaBH₄) Methanol or Ethanol Secondary Alcohol chemguide.co.uk, google.com
Catalytic Hydrogen (H₂) Palladium on Carbon (Pd/C) Secondary Alcohol nih.gov, researchgate.net

Imine Formation via Condensation with Amines (e.g., Arylimino Derivatives)

The C-5 carbonyl group can undergo condensation reactions with primary amines to form the corresponding imines, also known as Schiff bases. This reaction provides a straightforward route to introduce nitrogen-based functional groups and various aryl or alkyl substituents at this position.

The formation of an imine from a ketone and a primary amine is a reversible reaction that is typically catalyzed by an acid. mdpi.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. This transformation can be used to synthesize a wide range of derivatives, for example, by reacting the dihydroquinolinone with substituted anilines to produce various 5-(arylimino) derivatives. The reactivity of the imine group itself opens further avenues for derivatization. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions

The aromatic and heterocyclic portions of the this compound scaffold can participate in both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the ring system.

Nucleophilic substitution reactions are well-documented on related quinolinone systems, particularly when a good leaving group is present at an activated position. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chlorine atom at the C-4 position is susceptible to displacement by various nucleophiles, including thiourea, hydrazine, and sodium azide. This suggests that if a similar leaving group were installed on the this compound core, it would likely undergo analogous substitution reactions.

Electrophilic substitution reactions can also be performed on the quinoline ring system. A relevant example is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. This reaction has been successfully applied to pyrimido[4,5-b]quinoline derivatives, which are synthesized from hydroquinoline precursors. nih.gov The reaction of a pyrimido[4,5-b]quinoline with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in the formation of a β-chlorovinylaldehyde derivative, demonstrating that the heterocyclic ring can be functionalized via electrophilic attack. nih.gov

Alpha-Alkenylation of Dihydroquinolinones

The α-position to the carbonyl group in dihydroquinolinone systems is a key site for functionalization. One notable transformation is α-alkenylation, which introduces a carbon-carbon double bond, leading to extended conjugation and structurally diverse molecules. A one-pot sequential synthesis method has been developed for producing α-alkenylated dihydroquinolinones from saturated ketones. nih.gov This process typically involves dehydrogenation, cyclization, oxidation, and the final α-alkenylation step, often conducted in an environmentally benign deep eutectic solvent (DES) medium. nih.govresearchgate.net

The α-alkenylation is generally achieved by reacting the dihydroquinolinone with an aldehyde or alcohol in the presence of a suitable catalyst system. nih.gov A plausible mechanism involves the initial formation of an enolate or a related reactive intermediate from the dihydroquinolinone, which then undergoes a condensation reaction with the aldehyde. nih.gov The use of specific catalysts, such as those based on cerium and TEMPO in a deep eutectic solvent, has proven effective for this transformation. nih.gov For instance, the reaction of a dihydroquinolinone with an aldehyde can yield the corresponding α-alkenylated product in good yields. nih.gov Different catalysts, like RuCl₃ and NiCl₂, have been explored, but they have shown lower efficacy, resulting in significantly reduced yields of the desired product. nih.gov

The synthetic utility of these alkenylated products is significant; for example, the carbonyl group of the resulting α-alkenylated dihydroquinolinone can be selectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding alcohol. nih.gov

Table 1: Catalyst Effect on α-Alkenylation Yield

Catalyst SystemDihydroquinolinone Product Yield (7a)Hexahydroacridinone Product Yield (8a)Source
CeCl₃·7H₂O/TEMPO/O₂ in DES70%63% nih.gov
RuCl₃<35%<10% nih.gov
NiCl₂<35%<10% nih.gov

Reactions with Carbon Nucleophilic Reagents

The ketone carbonyl group of this compound is an electrophilic center, making it susceptible to attack by a variety of carbon nucleophiles. khanacademy.orglibretexts.org These reactions are fundamental for building molecular complexity and expanding the carbon skeleton. Common carbon nucleophiles include organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). libretexts.orglibretexts.org

The reaction mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbonyl carbon. khanacademy.orglibretexts.org This attack breaks the pi bond of the carbonyl, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. A subsequent workup step with a protic solvent (like water or dilute acid) protonates the alkoxide to yield a tertiary alcohol. khanacademy.org

For this compound, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to produce 5,7-dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinoline. Similarly, reaction with phenyllithium (B1222949) (C₆H₅Li) would yield 5-phenyl-2,7-dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinoline. These reactions provide a direct route to tertiary alcohols where the hydroxyl group and a new carbon substituent are installed at the C5 position. It is crucial that these reactions are performed under anhydrous conditions, as the strong basicity of organometallic reagents would lead to deprotonation of any acidic protons present, such as those from water or alcohols, rather than nucleophilic attack at the carbonyl. libretexts.org

Other carbon nucleophiles, such as cyanide ions (from a source like HCN or NaCN), can also react with the ketone to form cyanohydrins. khanacademy.org This reaction adds a cyano group and a hydroxyl group to the same carbon, providing a versatile intermediate for further synthetic transformations. khanacademy.org

Complexation and Ligand Chemistry

The dihydroquinolinone scaffold, particularly after modification, can act as a potent ligand for coordinating with various metal ions. The nitrogen atom within the quinoline ring and other strategically introduced functional groups can form stable chelate complexes.

Synthesis of Metal Chelates (e.g., Aluminum Dihydroquinolin-8-olates)

To function as a chelating ligand for metals like aluminum, the this compound core typically requires modification. A common strategy involves the reduction of the C5-ketone to a hydroxyl group and the introduction of another donor atom, often at the C8 position, to create a bidentate N,O-ligand. mdpi.com For example, the ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). mdpi.com The resulting 2,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol can then be further functionalized.

A more direct precursor for chelation is the corresponding 8-hydroxyquinoline (B1678124) derivative. The synthesis of aluminum complexes often starts with an 8-hydroxy- or 8-amido-dihydroquinoline ligand. mdpi.comsemanticscholar.org These ligands react with aluminum alkyls, such as trimethylaluminum (B3029685) (AlMe₃) or triethylaluminum (B1256330) (Et₃Al), in an appropriate solvent like toluene. mdpi.comsemanticscholar.org The reaction proceeds via the elimination of an alkane (e.g., methane (B114726) from AlMe₃) as the acidic proton of the hydroxyl or amino group reacts with an alkyl group from the aluminum reagent. semanticscholar.org

This synthetic approach yields aluminum complexes where the dihydroquinolinolate ligand is chelated to the aluminum center through the nitrogen of the quinoline ring and the oxygen of the 8-olate group. mdpi.com The resulting complexes can have varying geometries, often a distorted tetrahedral or five-coordinate geometry at the aluminum center, depending on the remaining ligands attached to the metal. mdpi.comsemanticscholar.org These aluminum complexes have been investigated as initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone and rac-lactide. mdpi.comsemanticscholar.org

Table 2: Synthesis of Aluminum Dihydroquinolin-8-olate Complexes

Ligand PrecursorAluminum ReagentResulting Complex TypeSource
2-R¹-7,7-Me₂C₉H₆N-8-OHAlR³₃ (R³ = Me, Et, i-Bu)Bimetallic Aluminum Dihydroquinolin-8-olates mdpi.com
8-(2,6-R¹-4-R²-anilide)-5,6,7-trihydroquinolineAlR₃ (R = Me or Et)LAlR₂ semanticscholar.org

Design and Preparation of Nickel Bromide Complexes as Catalytic Pro-ligands

The dihydroquinolinone framework can be adapted to serve as a pro-ligand for transition metal catalysts, such as those based on nickel bromide. Nickel(I) complexes, in particular, are of significant interest due to their role in modern cross-coupling reactions. nih.govnih.gov The synthesis of well-defined Ni(I)-bromide complexes often involves the use of a versatile precursor like [Niᴵ(COD)Br]₂ (COD = 1,5-cyclooctadiene). nih.govnih.gov

To prepare a nickel bromide complex from this compound, the molecule would first need to be converted into a suitable ligand. This could involve, for example, creating a derivative with bidentate N,N or N,P donor sites, which are known to stabilize nickel catalytic species. One hypothetical approach could involve converting the C5-ketone into an imine with a phosphine-containing substituent, creating a P,N-ligand.

The subsequent complexation would involve reacting this custom-designed ligand with a Ni(I) or Ni(II) bromide source. For example, using the [Niᴵ(COD)Br]₂ precursor, the COD ligand can be readily displaced by the new, stronger-binding dihydroquinolinone-based ligand. nih.gov The stoichiometry of the reaction would determine the final structure of the complex, which could be monomeric or dimeric depending on the steric and electronic properties of the ligand. nih.gov The resulting nickel bromide complexes, featuring the dihydroquinolinone ligand, could then be evaluated for their catalytic activity in reactions such as Suzuki-Miyaura cross-couplings. nih.gov The design of the ligand plays a crucial role in determining the speciation, stability, and reactivity of the resulting nickel complex. nih.govnih.gov

Table of Mentioned Chemical Compounds

Compound NameMolecular FormulaRole in Article
This compoundC₁₁H₁₃NOCore subject compound
Cerium(III) chloride heptahydrateCeCl₃·7H₂OCatalyst component
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)C₉H₁₈NOCatalyst component
Ruthenium(III) chlorideRuCl₃Alternative catalyst
Nickel(II) chlorideNiCl₂Alternative catalyst
Sodium borohydrideNaBH₄Reducing agent
Grignard Reagent (general)R-MgXCarbon nucleophile
Organolithium Compound (general)R-LiCarbon nucleophile
Methylmagnesium bromideCH₃MgBrSpecific Grignard reagent
PhenyllithiumC₆H₅LiSpecific organolithium reagent
5,7-Dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinolineC₁₁H₁₅NOHypothetical reaction product
5-Phenyl-2,7-dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinolineC₁₇H₁₉NOHypothetical reaction product
Sodium cyanideNaCNCyanide source
2,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-olC₁₁H₁₅NOReduced form of the core compound
TrimethylaluminumAl(CH₃)₃Aluminum reagent for chelate synthesis
TriethylaluminumAl(C₂H₅)₃Aluminum reagent for chelate synthesis
ε-CaprolactoneC₆H₁₀O₂Monomer for polymerization
rac-LactideC₆H₈O₄Monomer for polymerization
[Niᴵ(COD)Br]₂C₁₆H₂₄Br₂Ni₂Nickel bromide precursor
1,5-Cyclooctadiene (COD)C₈H₁₂Ligand in nickel precursor

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹³C-NMR data for a related structure provides insight into the expected chemical shifts for 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one. np-mrd.org The carbon atoms in different chemical environments will resonate at distinct frequencies.

Interactive Table: Predicted ¹³C-NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
C2150.35
C3123.87
C4135.91
C4a128.39
C5197.0 (estimated)
C639.51
C734.89
C829.76
C8a163.15
2-CH₃20.0 (estimated)
7-CH₃20.4 (estimated)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning all proton and carbon signals. uncw.edu COSY experiments would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the dihydroquinolinone framework. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments. magritek.com These 2D NMR methods are crucial for resolving ambiguities that may arise from the analysis of 1D spectra alone. uncw.edumagritek.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Interactive Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ketone)~1680Strong absorption, characteristic of a conjugated ketone.
C=N (Imine)~1650Absorption for the imine bond in the quinoline (B57606) ring.
C=C (Aromatic)~1600, ~1475Medium to weak absorptions for aromatic ring stretching.
C-H (sp²)>3000Stretching vibrations for hydrogens on the aromatic ring.
C-H (sp³)<3000Stretching vibrations for hydrogens on the saturated ring and methyl groups.

The precise positions of these bands can provide further structural information. For example, the conjugation of the ketone with the double bond in the ring typically lowers the C=O stretching frequency compared to a simple aliphatic ketone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure. docbrown.info Key fragmentation pathways would likely involve the loss of the methyl groups and cleavage of the cyclohexenone ring. docbrown.infonih.gov The stability of the resulting fragment ions would dictate the major peaks observed in the spectrum. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no specific GC-MS analysis data, including retention times and fragmentation patterns, for this compound found in the reviewed literature. While GC-MS is a standard method for the analysis of related heterocyclic compounds, specific studies detailing the mass spectrum of this compound have not been identified.

Electronic Absorption Spectroscopy for Electronic Structure and Transition Analysis

Detailed studies on the electronic absorption properties of this compound are not available. Information regarding its UV-Vis absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., n → π, π → π) is not documented in the accessible research.

Theoretical and Computational Investigations of 2,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. bhu.ac.in It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. bhu.ac.innih.gov

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible. The resulting optimized structure provides key geometrical parameters.

For a molecule like this compound, this would yield precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not available, DFT calculations on similar heterocyclic systems, such as chalcone (B49325) derivatives, show excellent agreement between calculated and experimental (e.g., X-ray crystallography) values. bhu.ac.in For instance, the calculated bond lengths and angles for a chalcone derivative were found to be in good agreement with its structure. bhu.ac.in This gives confidence in the predictive power of DFT for the geometry of related molecules.

Table 1: Representative Predicted Geometrical Parameters for a Dihydroquinolinone Core Structure (Illustrative Data) This table presents typical data that would be obtained from a DFT geometry optimization. The values are illustrative and based on findings for structurally related compounds.

Parameter Bond Predicted Value
Bond Length C=O ~1.22 Å
C=N ~1.30 Å
C-C (aromatic) ~1.39 - 1.42 Å
C-C (aliphatic) ~1.53 - 1.55 Å
Bond Angle C-CO-C ~120°
C-N-C ~118°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

In quinoline (B57606) derivatives, the HOMO and LUMO are typically delocalized across the fused ring system. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich dihydroquinoline ring, while the LUMO would be centered on the electron-deficient keto and pyridine (B92270) moieties. A smaller energy gap would suggest that the molecule is more polarizable and can engage more readily in chemical reactions. nih.gov

Table 2: Representative FMO Energies and Energy Gap (Illustrative Data) This table shows typical FMO energy values as would be calculated by DFT. The values are illustrative and based on findings for structurally related compounds like other quinoline derivatives.

Parameter Energy (eV)
EHOMO -6.15
ELUMO -1.95

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red, orange, and yellow regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue and green regions represent positive potential (electron-poor areas), prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interaction. bhu.ac.in Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group (if protonated) and the hydrogens on the carbon atoms adjacent to the electron-withdrawing groups.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. nih.gov Key descriptors include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger energy gap and is less reactive. nih.gov

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness, so a softer molecule is more reactive. nih.gov

Electronegativity (χ): χ = -(ELUMO + EHOMO) / 2. It describes the ability of a molecule to attract electrons.

Chemical Potential (μ): μ = -χ. It represents the "escaping tendency" of electrons from a system.

These descriptors, calculated from the FMO energies, provide a comprehensive picture of the molecule's reactivity profile. For instance, a study on thiazole (B1198619) and pyridine derivatives showed how these indices could be used to compare the relative stability and reactivity of different compounds. nih.gov

Table 3: Representative Global Reactivity Descriptors (Illustrative Data) This table presents typical global reactivity descriptors derived from FMO energies. The values are illustrative.

Descriptor Formula Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.05
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.10

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating reaction pathways, identifying transition states, and calculating activation energies. diva-portal.orgnih.gov For the synthesis of this compound and its derivatives, these models can validate proposed mechanisms. For example, the synthesis of related 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids was studied using ab initio quantum-chemical calculations to support the plausible mechanism of their formation. researchgate.net Such studies typically involve mapping the potential energy surface of the reaction, locating the transition state structures connecting reactants to products, and calculating the energy barriers. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. nih.gov

In Silico Studies of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to drug discovery and helps in understanding the potential biological activity of a compound. nih.gov The ligand, in this case, this compound, would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity, often reported as a negative value in kcal/mol (more negative indicates stronger binding). ekb.eg

Studies on structurally similar quinoline and tetrahydroquinazoline (B156257) derivatives have shown their potential to bind to various enzymes. researchgate.netnih.gov For instance, molecular docking studies on novel tetrahydroquinazolines indicated high binding affinity towards enzymes from Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov Similarly, docking of pyrazoline derivatives has been used to predict their anti-inflammatory activity by assessing their binding to the COX-2 enzyme. researchgate.net

For this compound, docking studies could reveal key interactions, such as:

Hydrogen bonds: Typically between the carbonyl oxygen and amino acid residues like Arginine or Serine.

Hydrophobic interactions: Involving the dimethyl-substituted cyclohexenone ring and the methyl group on the pyridine ring with nonpolar residues of the protein.

Pi-stacking: Between the aromatic part of the quinoline ring and aromatic residues like Phenylalanine or Tyrosine.

Table 4: Representative Molecular Docking Results (Illustrative Data) This table shows a hypothetical docking result for this compound against a protein target, based on studies of similar compounds.

Target Protein Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Dihydrofolate Reductase -8.5 LEU 28, PHE 31 Hydrophobic
(DHFR) SER 59 Hydrogen Bond (with C=O)

These in silico approaches provide a powerful framework for understanding the chemical and potential biological properties of this compound, guiding further experimental research.

Applications in Materials Science and Catalysis

Dihydroquinolinone Derivatives as Ligands in Polymerization Catalysis

The unique structural features of dihydroquinolinone derivatives make them effective ligands in the design of catalysts for polymerization reactions. Their coordination to metal centers can influence the activity, selectivity, and properties of the resulting polymers.

While research specifically detailing nickel complexes with 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one for ethylene (B1197577) polymerization is not extensively documented, studies on structurally related 5,6,7-trihydroquinoline derivatives provide significant insights. Nickel(II) complexes featuring N,N-bidentate ligands derived from trihydroquinolines have been synthesized and evaluated as precatalysts for ethylene dimerization. dntb.gov.ua When activated with methylaluminoxane (B55162) (MAO) or other aluminum co-catalysts, these nickel complexes exhibit high activity, converting ethylene into 1-butene (B85601) with high selectivity. dntb.gov.ua

The steric and electronic properties of the substituents on the quinoline (B57606) ring, such as those at the 2-position, have been shown to create steric hindrance around the nickel atom. dntb.gov.ua This steric bulk is a critical factor that influences the catalytic activity and the selectivity of the dimerization process, favoring the formation of α-olefins like 1-butene. dntb.gov.ua For instance, nickel complexes bearing 8-arylimino-5,6,7-trihydroquinolyl ligands have demonstrated remarkable reactivity in ethylene reactions. nih.gov The fused six-membered ring of the trihydroquinoline ligand appears to be a key design element for achieving high catalytic performance. nih.gov These findings suggest that nickel complexes of dihydroquinolinones, including the 2,7-dimethyl derivative, could be promising candidates for ethylene oligomerization and polymerization, producing highly branched and potentially elastomeric polyethylenes. rsc.org

In the field of biodegradable polymers, aluminum complexes of 5,6-dihydro-7,7-dimethylquinolin-8-olates have emerged as effective pro-initiators for the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), a key monomer for producing polycaprolactone (B3415563) (PCL). mdpi.com Research has demonstrated that bimetallic aluminum complexes derived from these ligands can efficiently catalyze the ROP of ε-CL. mdpi.com

These aluminum complexes are typically synthesized by reacting the corresponding 5,6-dihydro-7,7-dimethylquinolin-8-ol pro-ligand with an aluminum alkyl, such as trimethylaluminum (B3029685) (AlMe₃), triethylaluminum (B1256330) (AlEt₃), or triisobutylaluminum (B85569) (Al(i-Bu)₃). mdpi.com X-ray crystallography studies have revealed that these complexes often exist as dimeric species in the solid state, with two aluminum centers bridged by the oxygen atoms of the quinolinolate ligands. mdpi.com

In the presence of an alcohol initiator like benzyl (B1604629) alcohol (BnOH), these aluminum complexes exhibit high efficiency and control over the polymerization process. mdpi.com Nearly complete conversion of ε-caprolactone can be achieved in as little as 10 minutes at 90 °C. mdpi.com The catalytic activity is influenced by substituents on the dihydroquinolinolate ligand; for example, chloro-substituted complexes have been found to be less active. mdpi.com Mechanistic studies suggest that the active initiator is likely a monomeric aluminum species that forms at the operational temperature of the polymerization. mdpi.com

Below is a table summarizing the catalytic activity of various aluminum complexes with 5,6-dihydro-7,7-dimethylquinolin-8-olate ligands in the ROP of ε-caprolactone.

Pro-initiatorCo-initiator[Al]:[ε-CL]:[BnOH] RatioTime (min)Conversion (%)
C1 BnOH1:100:11099
C2 BnOH1:100:11099
C3 BnOH1:100:11099
C4 BnOH1:100:11085
C5 BnOH1:100:11099
C6 BnOH1:100:11078

Table based on data for the ROP of ε-CL at 90 °C in toluene. mdpi.com

Photophysical Properties of Dihydroquinolinone Derivatives in Material Applications

Derivatives of 2,3-dihydro-4(1H)-quinolinone are known to possess interesting photophysical properties that are sensitive to their molecular structure and the surrounding environment. fao.org Studies on their fluorescence have shown that both the quantum yields and the decay times of their excited states are strongly dependent on the polarity of the solvent they are dissolved in. fao.org

The absorption and fluorescence spectra of these compounds are influenced by the nature of their excited states. fao.org Quantum-chemical calculations have been employed to determine the character and energy of these excited states. fao.org This solvent-dependent fluorescence suggests that dihydroquinolinone derivatives could be utilized as fluorescent probes to study the polarity of microenvironments in various materials. Furthermore, their tunable emission properties make them potential candidates for use as emitters in organic light-emitting diodes (OLEDs) or as components in fluorescent sensors. The specific photophysical properties of this compound would be expected to follow these general trends, with the dimethyl substituents potentially influencing the excited state energies and transition probabilities.

Mechanistic Biological Studies in Vitro Focus

Antioxidant Activity Evaluation In Vitro

No in vitro studies evaluating the antioxidant properties of 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one were identified.

Future Directions and Emerging Research Avenues for 2,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemical research. For 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one, future research will likely focus on advancing synthetic protocols that align with the principles of green chemistry. nih.govjddhs.comrsc.org This includes the exploration of one-pot synthesis methodologies, which offer numerous advantages such as reduced reaction times, minimized waste generation, and simplified work-up procedures. google.com

A promising approach involves the utilization of readily available starting materials under mild reaction conditions, potentially eliminating the need for harsh reagents and hazardous organic solvents. google.com Research efforts could be directed towards the use of solvent-free reaction conditions or the application of greener solvent alternatives like water or bio-based solvents. jddhs.com Furthermore, the principles of atom economy will be a guiding factor, with the aim of designing synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product. google.com

ParameterTraditional SynthesisFuture Sustainable Synthesis
Solvents Often hazardous organic solventsSolvent-free or green solvents (e.g., water)
Reaction Steps Multi-step proceduresOne-pot synthesis
Catalysts Potentially toxic or expensive catalystsRecyclable and environmentally benign catalysts
Atom Economy ModerateHigh
Energy Consumption Potentially high due to prolonged heatingReduced through efficient reactions

Exploration of Advanced Catalytic Applications and Catalyst Design Principles

While the direct catalytic applications of this compound are yet to be extensively explored, its structural motifs suggest potential as a ligand in catalysis. Future research could investigate the coordination of this molecule with various metal centers to form novel catalysts. The design of such catalysts would be guided by principles learned from related heterocyclic systems. For instance, chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in metal catalysts for asymmetric transfer hydrogenation, highlighting the potential of the quinoline (B57606) scaffold in asymmetric synthesis. mdpi.com

Moreover, the synthesis of this compound and its analogs can be significantly improved by innovative catalyst design. The use of nanocatalysts, such as zinc ferrite, has been shown to be highly efficient for the synthesis of related quinazolinone derivatives, offering advantages like high yields, short reaction times, and ease of catalyst recovery and reuse. mdpi.com Future research could focus on developing bespoke catalysts, including organocatalysts, that are tailored for the efficient and selective synthesis of this compound, further enhancing the sustainability of its production.

Deeper Understanding of Molecular Interactions and Structure-Function Relationships through Integrated Experimental and Computational Chemistry

A thorough understanding of the molecular interactions and structure-function relationships of this compound is crucial for its rational design and application in various fields. The integration of experimental techniques with computational chemistry offers a powerful approach to elucidate these aspects.

Future research should employ computational tools such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govdergipark.org.tr Molecular docking studies can predict the binding modes and affinities of this compound and its derivatives with various biological macromolecules, providing insights into their potential mechanisms of action. mdpi.comnih.govnih.govnih.gov QSAR models can be developed to correlate the structural features of a series of dihydroquinolinone derivatives with their biological activities, enabling the prediction of the potency of novel analogs and guiding the design of more effective compounds. nih.govdergipark.org.trdergipark.org.tr

These in silico studies, when combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, can provide a comprehensive picture of the molecule's behavior at the atomic level. nih.gov This integrated approach will be instrumental in designing derivatives of this compound with tailored properties for specific applications.

Computational MethodApplication in ResearchExpected Outcome
Molecular Docking Predicting binding modes with biological targetsIdentification of potential protein interactions and binding affinities. mdpi.comnih.govnih.gov
QSAR Modeling Correlating chemical structure with biological activityPredictive models for designing more potent derivatives. nih.govdergipark.org.tr
Density Functional Theory (DFT) Calculating electronic and structural propertiesUnderstanding of reactivity and spectroscopic characteristics. mdpi.com

Expanding In Vitro Biological Target Identification and Mechanistic Elucidation in Academic Contexts

Preliminary studies on related dihydroquinolinone and tetrahydroquinazoline (B156257) structures have revealed a wide range of biological activities, including anticancer and enzymatic inhibition properties. google.comnih.govresearchgate.netmdpi.com This provides a strong rationale for the extensive in vitro biological evaluation of this compound in academic research settings.

Future investigations should focus on screening this compound against a diverse panel of biological targets to identify novel activities. This could include a broad range of cancer cell lines to determine its antiproliferative potential and selectivity. researchgate.netnih.gov Furthermore, enzymatic assays are crucial to pinpoint specific molecular targets. For instance, derivatives of related quinazolinones have shown inhibitory activity against enzymes like DNA-dependent protein kinase (DNA-PK) and monoamine oxidase B (MAO-B), suggesting that this compound could be explored as an inhibitor of various kinases or other enzymes implicated in disease. nih.gov

Once a biological activity is identified, subsequent mechanistic studies will be essential to understand how the compound exerts its effects at a molecular level. This could involve investigating its impact on cell cycle progression, apoptosis, and specific signaling pathways. Such fundamental research in an academic context is vital for laying the groundwork for any potential future therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one?

  • Answer: The compound is typically synthesized via reduction or cyclization reactions. A sodium tetrahydroborate (NaBH4)-mediated reduction in ethanol/methanol under reflux can yield high-purity products (~90%) . Alternative routes include microwave-assisted one-pot synthesis using cyclohexane-1,3-dione and proline catalysts, achieving up to 98% yield through Michael addition, cyclization, and aromatization steps . Reaction conditions (solvent, temperature, catalyst) must be optimized for desired purity and scale .

Q. How is the molecular structure of this compound characterized?

  • Answer: Key techniques include:

  • NMR spectroscopy: Proton signals for methyl groups appear at δ ~1.16 ppm (singlet, 6H), while carbonyl (C=O) and olefinic carbons are observed at δ 168–198 ppm in 13C^{13}\text{C} NMR .
  • IR spectroscopy: Stretching vibrations for C=O (~1692 cm1^{-1}) and C=C (~1531 cm1^{-1}) confirm the quinolinone core .
  • Mass spectrometry: GC-MS or LC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 371.2 for derivatives) .

Q. What are the solubility and storage recommendations for this compound?

  • Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). Storage under argon at room temperature is recommended to prevent oxidation or degradation . For long-term stability, lyophilization or desiccation is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Answer: Yield optimization strategies include:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 20 minutes) and enhances efficiency via controlled dielectric heating .
  • Continuous flow reactors: Enable large-scale production with precise temperature and pressure control, minimizing side reactions .
  • Catalyst screening: Proline or palladium catalysts improve regioselectivity in cyclization steps .

Q. What mechanistic insights explain the compound’s reactivity in derivatization reactions?

  • Answer: The quinolinone core undergoes nucleophilic substitution at the carbonyl group (C5) and electrophilic aromatic substitution (C2/C7). For example:

  • Acylation: Reacts with acetyl chloride in anhydrous THF to form C5-acetylated derivatives .
  • Halogenation: Bromine in acetic acid introduces halogens at C7, enhancing bioactivity .
    Mechanistic studies using DFT calculations or kinetic isotope effects can further elucidate reaction pathways .

Q. How does this compound exhibit antimicrobial activity?

  • Answer: Derivatives with side chains (e.g., carbonitrile groups) show potent activity against S. aureus and MRSA (MIC <0.0625 µg/mL), likely via inhibition of bacterial cell wall synthesis or protein-DNA interactions . Comparative MIC assays and 3D-QSAR models are critical for structure-activity relationship (SAR) studies .

Q. How can contradictory spectral data during characterization be resolved?

  • Answer: Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:

  • Multi-technique validation: Cross-checking with high-resolution MS and X-ray crystallography .
  • Purification: Use of preparative HPLC or column chromatography to isolate pure enantiomers or tautomers .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Answer: Key derivatization approaches:

  • Functionalization at C7: Introducing fluorophenyl or difluoromethyl groups improves target binding affinity .
  • Heterocyclic fusion: Adding indole or quinazolinone moieties enhances anticancer activity via apoptosis induction .
  • Stereochemical control: Chiral catalysts (e.g., L-proline) yield enantiopure derivatives with optimized pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.